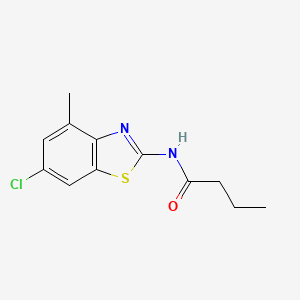

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)5-8(13)6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIYDSWUIMTXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, 2-aminothiophenol can react with 4-chloro-3-methylbenzoic acid under acidic conditions to form the benzothiazole ring.

Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through an amide coupling reaction. This involves reacting the benzothiazole derivative with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that the compound can bind to the active site of target enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with similar biological activities.

1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives: Compounds with anti-inflammatory and analgesic activities.

Uniqueness

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the butanamide side chain

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and enzyme inhibition studies. This article provides an overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a benzothiazole ring substituted with a chloro and methyl group, along with a butanamide side chain.

- Molecular Formula : C11H12ClN2OS

- CAS Number : 906783-78-6

This compound exhibits several key biochemical properties:

- Enzyme Inhibition : It has been reported to inhibit ubiquitin ligase, which plays a crucial role in protein degradation pathways.

- Cytotoxicity : The compound shows selective cytotoxicity against various tumorigenic cell lines, indicating its potential as an anti-cancer agent.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .

The biological activity of this compound is mediated through several molecular mechanisms:

- Binding Interactions : The compound interacts with various biomolecules, including enzymes and proteins, leading to altered cellular functions.

- Gene Expression Modulation : It may influence gene expression patterns associated with cell proliferation and apoptosis.

- Inhibition of Mycobacterium tuberculosis Growth : The compound has shown efficacy in inhibiting the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme involved in arabinogalactan biosynthesis .

1. Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. The underlying mechanism was linked to apoptosis induction via mitochondrial pathways.

2. Antimicrobial Studies

Research conducted on the antimicrobial properties of benzothiazole derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Structure | Antimicrobial | Similar mechanism of action |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives | Structure | Anti-inflammatory | Different structural framework |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling 6-chloro-4-methyl-1,3-benzothiazol-2-amine with butanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Purification via column chromatography or HPLC (C18 columns, acetonitrile/water gradients) is critical for removing byproducts like unreacted amines or acylated impurities. Purity validation requires LC-MS (>95%) and 1H/13C NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

| Method | Parameters | Key Peaks/Features |

|---|---|---|

| 1H NMR | CDCl3, 400 MHz | Aromatic protons (δ 6.4–8.2 ppm), NH (δ ~4.2 ppm) |

| IR | KBr pellet | C-Cl (693 cm⁻¹), C=O (1621–1650 cm⁻¹) |

| HPLC | C18 column, ACN:H2O gradient | Retention time (Rf) ~0.6–0.74 |

Q. How can solubility challenges in biological assays be addressed?

- Solutions : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Structural analogs with hydrophilic substituents (e.g., methoxy or sulfonyl groups) may offer improved solubility for comparative studies .

Q. What preliminary biological screening models are recommended?

- Approach : Test enzyme inhibition (e.g., kinase or protease assays) at 1–100 µM concentrations. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations to prioritize lead optimization .

Advanced Research Questions

Q. How do the chloro and methyl substituents influence bioactivity compared to analogs?

- SAR Analysis :

- Mechanistic Insight : Chloro groups enhance electron-withdrawing effects, improving target binding, while methyl groups may sterically hinder interactions in bulkier active sites .

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Troubleshooting :

- Assay Conditions : Validate buffer pH (e.g., Tris vs. HEPES) and ionic strength, as these affect ligand-protein interactions .

- Enzyme Isoforms : Test selectivity across isoforms (e.g., EGFR vs. HER2) to identify off-target effects .

- Crystallography : Use X-ray structures (e.g., PDB entries) to analyze binding modes and identify conflicting steric/electronic factors .

Q. What computational strategies predict binding modes with biological targets?

- In Silico Workflow :

Docking : AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets).

MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.

QSAR : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate substituents with activity .

Q. How does stereochemistry or enantiomerism affect its pharmacological profile?

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test isolated enantiomers in vitro; for example, (R)-enantiomers may show 2–3x higher affinity due to optimized hydrogen bonding .

Methodological Notes

- Structural Confirmation : Single-crystal X-ray diffraction (e.g., orthorhombic P212121 space group) provides unambiguous proof of molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.